An In-depth Technical Guide to the Physicochemical Properties of N-(2,3-Dimethylphenyl)-N-ethylthiourea
An In-depth Technical Guide to the Physicochemical Properties of N-(2,3-Dimethylphenyl)-N-ethylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-(2,3-Dimethylphenyl)-N-ethylthiourea, a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, outlines methods for structural elucidation, and presents key physical and analytical data for the target compound. The synthesis involves a two-step process commencing with the formation of 2,3-dimethylphenyl isothiocyanate from 2,3-dimethylaniline, followed by a nucleophilic addition reaction with ethylamine. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel thiourea derivatives.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of the thiocarbonyl group (C=S) and two nitrogen atoms imparts unique chemical and physical properties, making them valuable scaffolds in drug discovery, agrochemicals, and materials science.[1][2] The biological activities of thiourea derivatives are diverse, encompassing antibacterial, antifungal, antiviral, and anticancer properties.[3]
N-(2,3-Dimethylphenyl)-N-ethylthiourea is an unsymmetrically disubstituted thiourea. The incorporation of a lipophilic 2,3-dimethylphenyl group and a small alkyl ethyl group can influence its solubility, membrane permeability, and interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its potential application and further development.
Synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea
The synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 2,3-dimethylphenyl isothiocyanate, from 2,3-dimethylaniline. The subsequent step is the reaction of this isothiocyanate with ethylamine to yield the desired N,N'-disubstituted thiourea.[4]
Step 1: Synthesis of 2,3-Dimethylphenyl isothiocyanate
There are several methods to synthesize aryl isothiocyanates from the corresponding anilines. A common and effective method involves the use of thiophosgene or a less hazardous alternative like carbon disulfide with a desulfurizing agent.[5][6]
Protocol: Synthesis of 2,3-Dimethylphenyl isothiocyanate
-
Reagents and Materials:
-
2,3-Dimethylaniline
-
Thiophosgene (or Carbon Disulfide and a desulfurizing agent like DCC)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 2,3-dimethylphenyl isothiocyanate. This intermediate can often be used in the next step without further purification.
-
Step 2: Synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea
The formation of the thiourea is achieved through the nucleophilic addition of an amine to the isothiocyanate.[7][8]
Protocol: Synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea
-
Reagents and Materials:
-
2,3-Dimethylphenyl isothiocyanate
-
Ethylamine (as a solution in a suitable solvent like ethanol or THF)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
-
Procedure:
-
Dissolve the crude or purified 2,3-dimethylphenyl isothiocyanate (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.
-
To the stirred solution, add ethylamine (1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Synthesis Workflow Diagram:
Caption: A logical workflow for the two-step synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea.
Structural Elucidation and Characterization
The synthesized N-(2,3-Dimethylphenyl)-N-ethylthiourea should be thoroughly characterized to confirm its structure and purity using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for elucidating the molecular structure.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl group, the methylene and methyl protons of the ethyl group, and the two N-H protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The ethyl group will exhibit a quartet for the CH₂ group (around 3.5 ppm) and a triplet for the CH₃ group (around 1.2 ppm). The N-H protons will appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the downfield region, typically between 180-185 ppm. Signals for the aromatic carbons will be observed in the 120-140 ppm range, and the carbons of the ethyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.[11][12] Key vibrational bands for N-(2,3-Dimethylphenyl)-N-ethylthiourea are expected in the following regions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3100-3400 |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=S stretching | 700-850 and 1300-1400 |
| C-N stretching | 1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[13][14] For N-(2,3-Dimethylphenyl)-N-ethylthiourea (C₁₁H₁₆N₂S), the expected molecular weight is approximately 208.32 g/mol . The mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.
Physicochemical Properties
The physical and chemical properties of N-(2,3-Dimethylphenyl)-N-ethylthiourea are crucial for its handling, formulation, and application.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a solid with a distinct melting point, likely in the range of 100-150 °C, based on similar N-aryl-N'-alkylthioureas. |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO.[15][16] Sparingly soluble in water and non-polar solvents like hexane. |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |
Molecular Structure Diagram:
Caption: 2D structure of N-(2,3-Dimethylphenyl)-N-ethylthiourea.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N-(2,3-Dimethylphenyl)-N-ethylthiourea. The detailed protocols and predicted physicochemical properties offer a solid foundation for researchers working with this and related thiourea derivatives. The straightforward and efficient synthetic route makes this compound readily accessible for further investigation into its biological and material science applications. The analytical methodologies outlined herein will ensure the structural integrity and purity of the synthesized compound, which is a critical prerequisite for any subsequent studies.
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